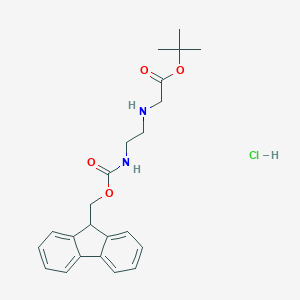
tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is a useful research compound. Its molecular formula is C23H29ClN2O4 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradation and Environmental Fate
Research on related compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), highlights the biodegradation processes and environmental fate of gasoline ether oxygenates. These studies reveal microorganisms' capability to aerobically degrade ETBE and MTBE as carbon and energy sources or via cometabolism with alkanes. The presence of ether oxygenates in soil and groundwater due to their use as gasoline additives poses environmental concerns. The degradation pathways involve initial hydroxylation followed by the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). Despite the slow degradation kinetics attributed to the ether structure, advancements in understanding the genetic and enzymatic mechanisms offer potential for bioaugmentation and biostimulation strategies in contaminant remediation (Thornton et al., 2020).
Analytical and Decomposition Studies
The decomposition of MTBE using hydrogen in a cold plasma reactor demonstrates an alternative method for addressing environmental contamination by converting MTBE into less harmful substances like methane (CH4) and ethylene (C2H4). Such studies underline the feasibility of using advanced oxidation processes for the treatment of water contaminated with ether oxygenates, offering insights into the removal of similar compounds from the environment (Hsieh et al., 2011).
Membrane Technologies for Purification
The application of polymer membranes for purifying fuel additives, such as the separation of MTBE from methanol via pervaporation, highlights the importance of membrane technology in refining and environmental protection. This area of research is particularly relevant for improving the efficiency of producing and recycling chemical compounds, indicating potential applications for similar chemical entities in separation and purification processes (Pulyalina et al., 2020).
Mechanism of Action
Target of Action
N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, also known as N-[2-(Fmoc-amino)-ethyl]glycine tert-butyl ester hydrochloride or tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride, is primarily used as a building block for preparing FMOC-protected PNA (Peptide Nucleic Acid) monomers . The primary target of this compound is the peptide nucleic acid (PNA) sequence in the process of peptide synthesis .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Biochemical Pathways
The compound plays a crucial role in the Fmoc/tBu approach of solid-phase peptide synthesis . It is involved in the formation of peptide bonds, which are the key connections in proteins and peptides. The Fmoc group provides protection for the amino group during the synthesis process, preventing unwanted side reactions .
Result of Action
The primary result of the action of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is the successful synthesis of FMOC-protected PNA monomers . These monomers can then be used to create peptide nucleic acids, which have applications in molecular biology research, diagnostics, and therapeutics.
Action Environment
The action of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is highly dependent on the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is recommended to be stored at a temperature of 2-8°C .
Properties
IUPAC Name |
tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;/h4-11,20,24H,12-15H2,1-3H3,(H,25,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQOMHZCMGMIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
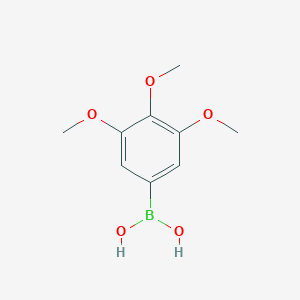
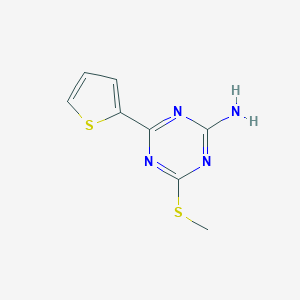

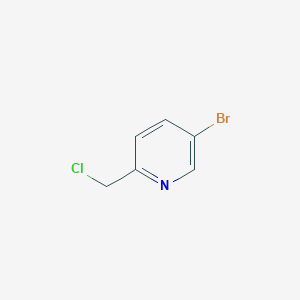
![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)
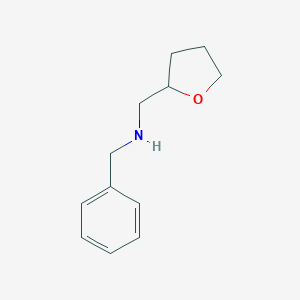
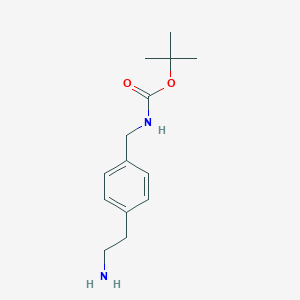


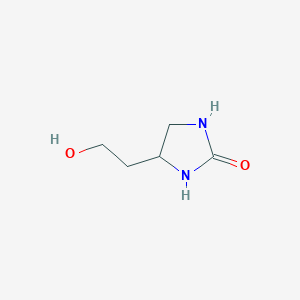
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)


![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
